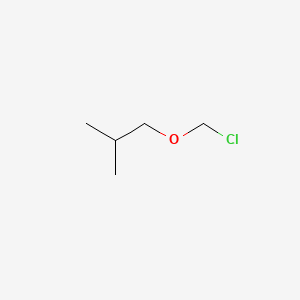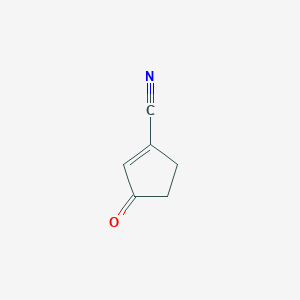
Ethylene bisdithiocarbamate
Overview
Description
Ethylene bisdithiocarbamate is a class of dithiocarbamate fungicides widely used in agriculture to protect crops from fungal diseases. These compounds are known for their broad-spectrum activity and effectiveness in controlling a variety of plant pathogens. This compound compounds are characterized by their ability to form stable complexes with metal ions, which enhances their fungicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene bisdithiocarbamate compounds are typically synthesized by reacting ethylene diamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
C2H4(NH2)2+2CS2+2NaOH→C2H4(NCS2Na)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ethylene diamine and carbon disulfide are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified and formulated into various fungicidal products .
Chemical Reactions Analysis
Types of Reactions: Ethylene bisdithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylenethiourea, a degradation product.
Substitution: The compound can react with metal salts to form metal this compound complexes, such as zinc this compound (zineb) and manganese this compound (maneb).
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Substitution: Reactions with metal salts like zinc sulfate or manganese sulfate are carried out in aqueous solutions.
Major Products Formed:
Ethylenethiourea: A common degradation product formed during the oxidation of this compound.
Metal Complexes: Zineb and maneb are major products formed through substitution reactions with metal salts.
Scientific Research Applications
Ethylene bisdithiocarbamate compounds have a wide range of applications in scientific research, including:
Agriculture: Used as fungicides to protect crops from fungal diseases.
Biology: Studied for their effects on fungal and bacterial enzyme systems.
Medicine: Investigated for their potential use in treating fungal infections in humans and animals.
Industry: Used in the rubber industry as vulcanization accelerators and in the production of other chemicals.
Mechanism of Action
The fungicidal activity of ethylene bisdithiocarbamate is primarily due to its ability to inhibit metal-dependent and sulfhydryl enzyme systems in fungi. The compound forms stable complexes with metal ions, which disrupts the normal functioning of these enzymes, leading to the death of the fungal cells. Additionally, this compound can generate reactive intermediates that further enhance its fungicidal properties .
Comparison with Similar Compounds
Ethylene bisdithiocarbamate is part of a larger group of dithiocarbamate fungicides, which includes compounds such as:
Mancozeb: A complex of manganese and zinc this compound.
Maneb: Manganese this compound.
Zineb: Zinc this compound.
Thiram: Tetramethylthiuram disulfide.
Uniqueness: this compound is unique in its ability to form stable complexes with a variety of metal ions, which enhances its fungicidal properties. Compared to other dithiocarbamates, it offers a broader spectrum of activity and greater stability under different environmental conditions .
Properties
IUPAC Name |
2-carbamothioylsulfanylethyl carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4/c5-3(7)9-1-2-10-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNATDQRFAUDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=S)N)SC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864197 | |
| Record name | Ethylene bisdithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34731-32-3 | |
| Record name | Ethylene bisdithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34731-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamodithioic acid, 1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034731323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene bisdithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)





